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molecular formula C11H12O4 B8365947 5-(2-hydroxyethyl)-7-methoxy-2-benzofuran-1(3H)-one

5-(2-hydroxyethyl)-7-methoxy-2-benzofuran-1(3H)-one

Cat. No. B8365947
M. Wt: 208.21 g/mol
InChI Key: NEWGQTNGQKNAMV-UHFFFAOYSA-N
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Patent
US08673920B2

Procedure details

A solution of (7-methoxy-1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetaldehyde (0.12 g, 0.58 mmol) was treated with sodium borohydride (0.05 g, 1.45 mmol) and methanol (10 mL); the resulting mixture was stirred at room temperature for 1 h. The solution was concentrated to dryness, dissolved in EtOAc and washed with water, dried (Na2SO4), filtered and concentrated in vacuo to give 5-(2-hydroxyethyl)-7-methoxy-2-benzofuran-1(3H)-one. LC/MS: [(M+1)]+=209.
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]2[C:9](=[O:12])[O:10][CH2:11][C:7]=2[CH:6]=[C:5]([CH2:13][CH:14]=[O:15])[CH:4]=1.[BH4-].[Na+]>CO>[OH:15][CH2:14][CH2:13][C:5]1[CH:4]=[C:3]([O:2][CH3:1])[C:8]2[C:9](=[O:12])[O:10][CH2:11][C:7]=2[CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.12 g
Type
reactant
Smiles
COC1=CC(=CC2=C1C(OC2)=O)CC=O
Name
Quantity
0.05 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in EtOAc
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCCC1=CC2=C(C(OC2)=O)C(=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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